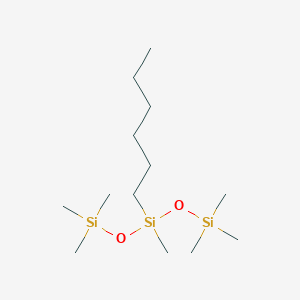
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a silicone-based surfactant that has gained significant attention in the scientific community due to its unique properties. It is widely used in various research applications, including biological and environmental sciences.
Mechanism Of Action
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- works by reducing the surface tension of water. It forms a monolayer on the surface of water, which reduces the interfacial tension between water and other substances. This property makes it an effective surfactant in various research applications.
Biochemical And Physiological Effects
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has no known biochemical or physiological effects. It is considered to be non-toxic and non-irritating to the skin and eyes. However, it is recommended to handle trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- with care and to follow proper safety protocols.
Advantages And Limitations For Lab Experiments
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has several advantages for lab experiments. It is a stable and inert compound that does not react with other molecules. It is also easy to handle and can be used in a wide range of research applications. However, trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has some limitations. It is not suitable for use in acidic or basic solutions, as it can break down under extreme pH conditions. It is also not suitable for use in high-temperature environments, as it can decompose at high temperatures.
Future Directions
There are several future directions for the research and development of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-. One potential direction is the development of new synthesis methods that can produce trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- on a larger scale and with higher purity. Another direction is the study of its potential applications in drug delivery and medical research. Additionally, the environmental applications of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- can also be further explored, particularly in the development of new oil spill cleanup technologies.
Conclusion
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a silicone-based surfactant that has a wide range of scientific research applications. It is synthesized using a simple process and has several advantages for lab experiments. Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- works by reducing the surface tension of water and has no known biochemical or physiological effects. There are several future directions for the research and development of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-, particularly in the areas of drug delivery, medical research, and environmental applications.
Synthesis Methods
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is synthesized by the reaction of hexamethyldisiloxane with 1-chlorohexane in the presence of a catalyst. The reaction product is then purified using distillation and recrystallization techniques. The synthesis of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a relatively simple process and can be performed on a large scale.
Scientific Research Applications
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has a wide range of scientific research applications. It is commonly used as a surfactant in biological and environmental research. It is used to stabilize protein solutions, enhance the solubility of hydrophobic molecules, and improve the delivery of drugs and other molecules across cell membranes. Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is also used as a dispersing agent in environmental research to suspend and disperse oil spills.
properties
CAS RN |
1873-90-1 |
|---|---|
Product Name |
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- |
Molecular Formula |
C13H34O2Si3 |
Molecular Weight |
306.66 g/mol |
IUPAC Name |
hexyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C13H34O2Si3/c1-9-10-11-12-13-18(8,14-16(2,3)4)15-17(5,6)7/h9-13H2,1-8H3 |
InChI Key |
PNJMJEXVQAFSBS-UHFFFAOYSA-N |
SMILES |
CCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Other CAS RN |
1873-90-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



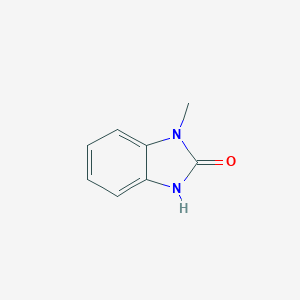
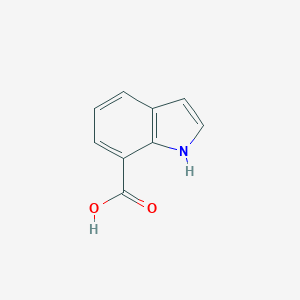
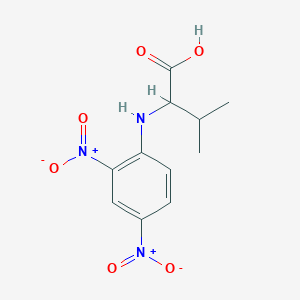
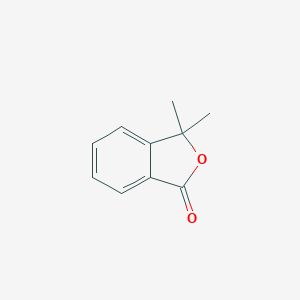
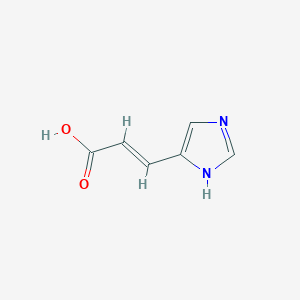
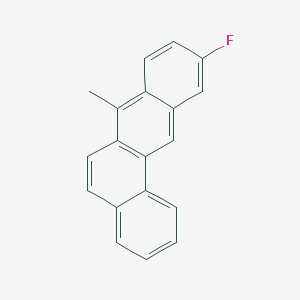
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)
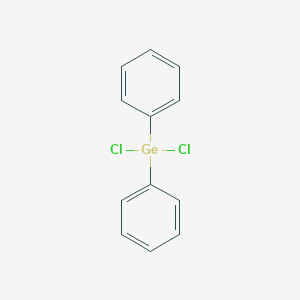
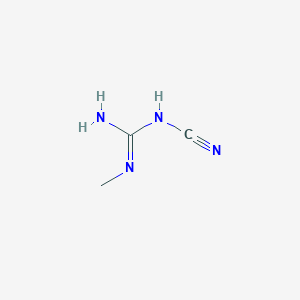
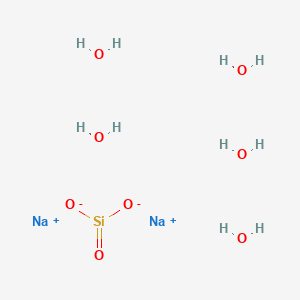
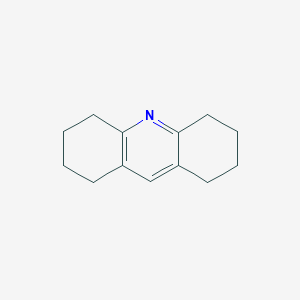

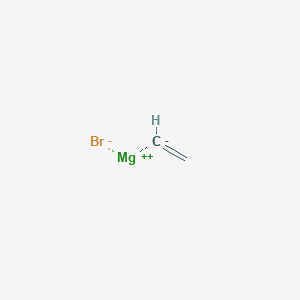
![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)